molecular formula C31H40N6O7 B14218348 Glycine, L-seryl-L-phenylalanyl-L-tryptophyl-L-isoleucyl- CAS No. 577724-30-2

Glycine, L-seryl-L-phenylalanyl-L-tryptophyl-L-isoleucyl-

Cat. No.: B14218348
CAS No.: 577724-30-2
M. Wt: 608.7 g/mol
InChI Key: OPPZVNNCKFBNHC-GGQJBSGASA-N
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Description

Glycine, L-seryl-L-phenylalanyl-L-tryptophyl-L-isoleucyl- is a peptide compound composed of the amino acids glycine, serine, phenylalanine, tryptophan, and isoleucine This compound is a part of a larger class of bioactive peptides that play significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-seryl-L-phenylalanyl-L-tryptophyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified. The choice of method depends on the required yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-seryl-L-phenylalanyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions may target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or performic acid are commonly used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Various chemical reagents, depending on the desired modification, are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield oxindole derivatives, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Glycine, L-seryl-L-phenylalanyl-L-tryptophyl-L-isoleucyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycine, L-seryl-L-phenylalanyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For instance, it may influence cellular processes like apoptosis, proliferation, or differentiation through its interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
  • Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-

Uniqueness

Glycine, L-seryl-L-phenylalanyl-L-tryptophyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

577724-30-2

Molecular Formula

C31H40N6O7

Molecular Weight

608.7 g/mol

IUPAC Name

2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C31H40N6O7/c1-3-18(2)27(31(44)34-16-26(39)40)37-30(43)25(14-20-15-33-23-12-8-7-11-21(20)23)36-29(42)24(35-28(41)22(32)17-38)13-19-9-5-4-6-10-19/h4-12,15,18,22,24-25,27,33,38H,3,13-14,16-17,32H2,1-2H3,(H,34,44)(H,35,41)(H,36,42)(H,37,43)(H,39,40)/t18-,22-,24-,25-,27-/m0/s1

InChI Key

OPPZVNNCKFBNHC-GGQJBSGASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

Origin of Product

United States

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